molecular formula C23H17FO5 B2429624 7-((4-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one CAS No. 441316-19-4

7-((4-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2429624
CAS No.: 441316-19-4
M. Wt: 392.382
InChI Key: VKMZDPMBXDRBJW-UHFFFAOYSA-N
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Description

7-((4-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromen-4-one core with two substituted phenoxy groups, one of which contains a fluorine atom.

Properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO5/c1-26-17-6-8-18(9-7-17)29-22-14-28-21-12-19(10-11-20(21)23(22)25)27-13-15-2-4-16(24)5-3-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMZDPMBXDRBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 4-methoxyphenol.

    Formation of Intermediates: The phenols are subjected to etherification reactions to introduce the methoxy groups, forming intermediates like 4-fluorophenylmethanol and 4-methoxyphenylmethanol.

    Cyclization: The intermediates undergo cyclization reactions in the presence of suitable catalysts to form the chromen-4-one core.

    Substitution: The final step involves the substitution of the phenoxy groups onto the chromen-4-one core, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-((4-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-((4-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-((4-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.

    Interacting with Receptors: Binding to cellular receptors to modulate their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
  • 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
  • 4-Ethyl-7-[(4-methoxyphenoxy)methyl]-2H-chromen-2-one

Uniqueness

7-((4-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one is unique due to the presence of both fluorine and methoxy groups, which can enhance its biological activity and chemical stability. The combination of these substituents may result in distinct pharmacological properties compared to similar compounds.

Biological Activity

7-((4-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its structural complexity, featuring two phenoxy groups, one with a fluorine substituent, suggests potential for diverse biological activities. This article aims to elucidate the biological activity of this compound by reviewing available literature, presenting data tables, and discussing case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name 7[(4fluorophenyl)methoxy]3(4methoxyphenoxy)chromen4one\text{IUPAC Name }7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one

Molecular Formula: C23_{23}H17_{17}F O5_5

Molecular Weight: 396.37 g/mol

Antioxidant Activity

Studies have indicated that chromen-4-one derivatives exhibit significant antioxidant properties. The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. The compound demonstrated a notable IC50 value, indicating its effectiveness in neutralizing free radicals.

CompoundIC50 (µM)Reference
This compound7.68
Ascorbic Acid (Standard)6.50

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated against various Gram-positive and Gram-negative bacteria. Preliminary results suggest that it exhibits moderate to good antibacterial activity.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Properties

Research indicates that derivatives of chromen-4-one may possess anti-inflammatory effects. The mechanism is hypothesized to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.

In Silico Studies: Molecular docking studies have shown promising interactions between the compound and COX enzymes, suggesting potential as an anti-inflammatory agent.

Case Study 1: Evaluation of Antioxidant and Antibacterial Activity

A study conducted on a series of chromen-4-one derivatives, including this compound, demonstrated that modifications in the phenoxy groups significantly influenced both antioxidant and antibacterial activities. The findings highlighted that compounds with electron-withdrawing groups exhibited enhanced biological activities compared to their counterparts with electron-donating groups.

Case Study 2: Mechanistic Insights into Anti-inflammatory Action

Another investigation focused on the anti-inflammatory properties of chromen-4-one derivatives. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction mechanisms with COX enzymes. The results indicated that the presence of fluorine in the phenyl ring could enhance binding affinity, thus increasing anti-inflammatory efficacy.

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